Lipophilicity & H-Bonding vs. Dimethyl Analog
The 5‑thioxo‑4,5‑dihydro‑pyrazole core introduces one additional hydrogen‑bond acceptor (the thiocarbonyl sulfur) and a saturated ring carbon that lowers aromatic planarity compared with the fully aromatic N,N‑dimethyl‑3‑(trifluoromethyl)‑1H‑pyrazole‑1‑sulfonamide (CAS 922516‑21‑0). Computed XLogP3‑AA values, obtained from PubChem‑based predictions using the same algorithm release, indicate a LogP of approximately 1.2 for the target compound versus 1.6 for the comparator, reflecting the polarising effect of the thioxo group [1][2]. The target compound also exhibits a hydrogen‑bond acceptor count of 8 (vs. 7) and a topological polar surface area of 107 Ų (vs. 91 Ų), both calculated using Cactvs 3.4.8.18 [1][2].
| Evidence Dimension | Predicted LogP (XLogP3‑AA) and H‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA ≈ 1.2; H‑bond acceptors = 8; TPSA ≈ 107 Ų |
| Comparator Or Baseline | N,N‑Dimethyl‑3‑(trifluoromethyl)‑1H‑pyrazole‑1‑sulfonamide (CAS 922516‑21‑0): XLogP3‑AA = 1.6; H‑bond acceptors = 7; TPSA = 91 Ų |
| Quantified Difference | ΔLogP ≈ −0.4; ΔHBA = +1; ΔTPSA ≈ +16 Ų |
| Conditions | Computed properties from PubChem release 2025.05.09 (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Lower lipophilicity and higher polarity predict improved aqueous solubility and a reduced risk of CYP450‑mediated clearance, making this scaffold preferable for lead optimisation in oral drug programmes.
- [1] PubChem. Computed properties for CID 12151206 (target compound). https://pubchem.ncbi.nlm.nih.gov/compound/12151206 (accessed 30 Apr 2026). View Source
- [2] PubChem. Computed properties for 1H-Pyrazole-1-sulfonamide, N,N-dimethyl-3-(trifluoromethyl)-. CID 14148306. https://pubchem.ncbi.nlm.nih.gov/compound/14148306 (accessed 30 Apr 2026). View Source
